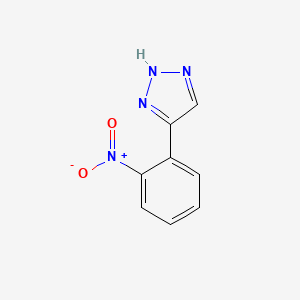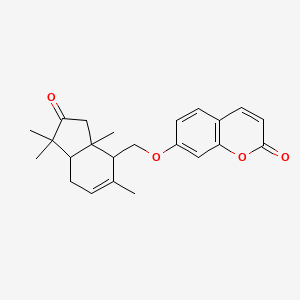
Einecs 237-023-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 237-023-2, also known as [2H]silane, is a silane compound containing a deuterium isotope. Its chemical formula is SiH2D2. This compound is a colorless gas with a pungent odor and is known for its high density and low solubility in water at room temperature .
Preparation Methods
[2H]silane can be synthesized through the reaction of long-chain silanes or silane compounds with deuterium gas. A commonly used industrial preparation method involves the reaction of trichlorosilane with deuterium gas, resulting in the formation of [2H]silane and hydrogen chloride gas .
Chemical Reactions Analysis
[2H]silane undergoes several types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in various organic synthetic processes.
Haloalkylation Reactions: It participates in haloalkylation reactions, where it reacts with haloalkanes to form new compounds.
Oxidation Reactions: Although less common, [2H]silane can undergo oxidation under specific conditions.
Common reagents used in these reactions include deuterium gas and trichlorosilane. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[2H]silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a hydrogen source in organic synthetic chemistry.
Biology: It is utilized in various biological studies due to its unique properties.
Mechanism of Action
The mechanism of action of [2H]silane involves its role as a reducing agent and hydrogen source. It interacts with various molecular targets and pathways, facilitating reduction reactions and the formation of new compounds. The specific molecular targets and pathways depend on the reaction conditions and the compounds involved .
Comparison with Similar Compounds
[2H]silane is unique due to its deuterium isotope content. Similar compounds include:
Silane (SiH4): A common silicon hydride used in various industrial applications.
Trichlorosilane (SiHCl3): Used in the production of high-purity silicon and as a precursor for other silicon compounds.
Tetramethylsilane (Si(CH3)4): Used as a standard in nuclear magnetic resonance spectroscopy.
Compared to these compounds, [2H]silane’s uniqueness lies in its deuterium isotope, which imparts distinct physical and chemical properties .
Properties
CAS No. |
13587-51-4 |
|---|---|
Molecular Formula |
HSi |
Molecular Weight |
30.099 g/mol |
IUPAC Name |
deuteriosilicon |
InChI |
InChI=1S/HSi/h1H/i1D |
InChI Key |
QHGSGZLLHBKSAH-MICDWDOJSA-N |
Isomeric SMILES |
[2H][Si] |
Canonical SMILES |
[SiH] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]amino}piperidine-1-carbothioamide](/img/structure/B14161566.png)
![(2E)-3-(4-chlorophenyl)-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14161573.png)
![4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14161577.png)
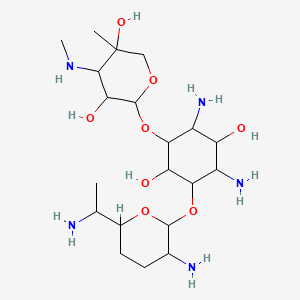

![2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide](/img/structure/B14161589.png)
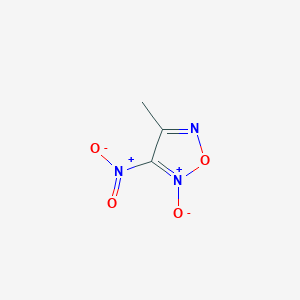
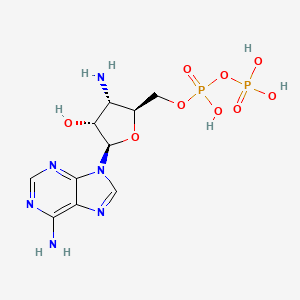
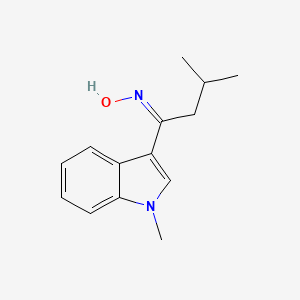

![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
